2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol
CAS No.: 524718-84-1
Cat. No.: VC21528486
Molecular Formula: C12H17BrN2O3S
Molecular Weight: 349.25g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 524718-84-1 |
|---|---|
| Molecular Formula | C12H17BrN2O3S |
| Molecular Weight | 349.25g/mol |
| IUPAC Name | 2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethanol |
| Standard InChI | InChI=1S/C12H17BrN2O3S/c13-11-1-3-12(4-2-11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 |
| Standard InChI Key | ZFNQGKTVXQQEEJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)Br |
| Canonical SMILES | C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)Br |
Introduction
Physical and Chemical Properties
The physical and chemical properties of 2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol provide critical information for understanding its behavior in various environments and its potential applications. These properties, derived from empirical measurements and computational predictions, offer valuable insights for researchers working with this compound.
Basic Physicochemical Properties
2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol possesses distinctive physicochemical characteristics that influence its handling, storage, and application in research settings. The compound has a molecular weight of 349.244 g/mol and a molecular formula of C₁₂H₁₇BrN₂O₃S . It exists as a solid at standard temperature and pressure, with a relatively high boiling point and flash point, suggesting good thermal stability.
The detailed physicochemical properties of the compound are presented in Table 1.
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 349.244 | g/mol |
| Molecular Formula | C₁₂H₁₇BrN₂O₃S | - |
| Density | 1.5±0.1 | g/cm³ |
| Boiling Point | 479.8±55.0 | °C at 760 mmHg |
| Flash Point | 244.0±31.5 | °C |
| Exact Mass | 348.014313 | - |
| LogP | 2.27 | - |
| Vapour Pressure | 0.0±1.3 | mmHg at 25°C |
| Index of Refraction | 1.606 | - |
Table 1: Physical and chemical properties of 2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol .
Solubility and Lipophilicity
The compound's LogP value of 2.27 indicates moderate lipophilicity, suggesting good membrane permeability while maintaining reasonable aqueous solubility . This balance between hydrophilic and lipophilic properties is crucial for pharmaceutical applications, as it affects absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of both polar groups (hydroxyl, sulfonyl) and non-polar elements (bromophenyl) contributes to this balanced solubility profile.
The piperazine ring contains basic nitrogen atoms that can accept protons in acidic environments, potentially enhancing water solubility under such conditions. Conversely, the bromophenyl group contributes to lipid solubility, creating a molecule with amphiphilic characteristics. These properties must be considered when developing formulations or designing experiments involving this compound.
Structure and Molecular Characteristics
Structural Features
2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol possesses a complex three-dimensional structure with distinct functional groups that contribute to its chemical behavior and potential biological activities. The molecule can be conceptually divided into four key structural components: the 4-bromophenyl ring, the sulfonyl bridging group, the piperazine heterocycle, and the 2-hydroxyethyl side chain.
The 4-bromophenyl group consists of a benzene ring with a bromine atom at the para position, providing a site for potential halogen bonding interactions and contributing to the compound's lipophilicity. The sulfonyl group (-SO₂-) links the aromatic ring to the piperazine nitrogen, introducing rigidity and serving as a hydrogen bond acceptor through its oxygen atoms. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms in positions 1 and 4, with the 1-position nitrogen connected to the 2-hydroxyethyl chain. This terminal hydroxyethyl group introduces a hydrogen bond donor/acceptor functionality through its hydroxyl moiety.
Conformational Analysis
The molecular conformation of 2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol influences its three-dimensional shape and consequently its interactions with biological targets and other molecules. The piperazine ring typically adopts a chair conformation, which is the most energetically favorable arrangement for six-membered rings. The sulfonyl group's tetrahedral geometry creates a specific spatial orientation between the bromophenyl group and the piperazine ring.
The 2-hydroxyethyl chain possesses rotational freedom around its single bonds, allowing multiple conformers to exist in solution. This conformational flexibility may enable the molecule to adapt its shape to fit various binding pockets in biological targets. The interplay between these structural elements creates a unique three-dimensional architecture that determines the compound's physicochemical properties and potential biological activities.
Applications and Research
Chemical and Industrial Uses
Beyond potential pharmaceutical applications, 2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol may serve as an intermediate in organic synthesis or as a building block for more complex molecules. The presence of reactive functional groups, including the terminal hydroxyl and the bromophenyl moiety, provides sites for further derivatization through standard chemical transformations.
Future Research Directions
Structure-Activity Relationship Studies
Future research on 2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol could focus on systematic structure-activity relationship (SAR) studies to explore the impact of structural modifications on its properties and potential biological activities. These investigations might include variations of the substituents on the phenyl ring, alterations to the linking groups, or modifications to the terminal hydroxyethyl moiety.
Comparative studies with structural analogs like 2-(4-((2-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol and 2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol could provide valuable insights into how specific functional groups influence the compound's behavior in biological systems and chemical reactions. Such research would contribute to the broader understanding of sulfonylpiperazine derivatives and their potential applications.
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